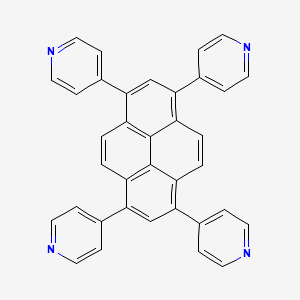

1,3,6,8-Tetra(pyridin-4-yl)pyrene

Description

Significance of Pyrene (B120774) in Advanced Materials Research

The pyrene molecule is a cornerstone in the development of advanced materials for several key reasons. Its inherent characteristics include strong fluorescence, high thermal and photochemical stability, and excellent charge-carrier mobility. researchgate.net These attributes make pyrene and its derivatives highly sought-after for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). epa.govresearchgate.netrsc.org

Pyrene's large, flat aromatic system facilitates strong π-π stacking interactions, which are crucial for charge transport in organic semiconductors. epa.gov Furthermore, its fluorescence emission is highly sensitive to the local environment, making it a valuable molecular probe. wikipedia.org The ability to act as a strong electron donor allows for its integration into donor-acceptor systems, which are fundamental for energy conversion and light-harvesting applications. wikipedia.org Researchers have successfully utilized pyrene-based materials as hole transporters in OLEDs and perovskite solar cells, demonstrating their versatility. acs.org The development of new pyrene-based emitters continues to be a vibrant area of research, with a focus on understanding the relationship between molecular structure, aggregation behavior, and optoelectronic properties. rsc.org

Strategic Importance of 1,3,6,8-Tetrasubstitution in Pyrene Derivatives

The substitution pattern on the pyrene core plays a critical role in determining the final properties of the derivative. The 1,3,6,8-positions are the most electron-rich and sterically accessible sites on the pyrene ring system, making them the preferred locations for electrophilic substitution. rsc.orguky.edu This specific tetrasubstitution pattern offers a strategic advantage for several reasons.

Firstly, attaching functional groups at these four positions allows for a high degree of control over the molecule's electronic properties and molecular architecture. researchgate.netresearchgate.net This symmetrical substitution can lead to materials with desirable properties such as high solubility in common organic solvents, which is crucial for solution-based processing of electronic devices. nih.gov For instance, a series of star-shaped organic semiconductors based on 1,3,6,8-tetrabromopyrene (B107014) have been synthesized and shown to be solution-processable for OLED applications, exhibiting deep blue emission. nih.gov

Secondly, the 1,3,6,8-tetrasubstitution can effectively prevent the undesirable π-stacking of the pyrene cores in solution, which can otherwise lead to fluorescence quenching. epa.gov This is particularly important for maintaining high fluorescence quantum yields in the solid state. The synthesis of various 1,3,6,8-tetraarylpyrenes has demonstrated that the aryl substituents can modulate the photoluminescence properties of the pyrene core. researchgate.netcore.ac.uk This substitution pattern is also pivotal in the design of building blocks for metal-organic frameworks (MOFs), where the tetratopic nature of the ligand allows for the construction of extended three-dimensional networks. rsc.org

Overview of Pyridyl Functionalization in Pyrene Architectures

The introduction of pyridyl groups onto the pyrene scaffold, as seen in 1,3,6,8-tetra(pyridin-4-yl)pyrene, imparts a new set of properties and functionalities. Pyridine (B92270), a nitrogen-containing heterocycle, acts as an electron acceptor, and when combined with the electron-donating pyrene core, it creates a donor-acceptor system. acs.orgnih.gov This intramolecular charge transfer character can significantly influence the photophysical and electrochemical properties of the molecule.

Pyridyl-functionalized pyrenes have been investigated as hole-transporting materials in OLEDs. acs.orgnih.govacs.orgnih.gov The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening up possibilities for the construction of supramolecular assemblies and metal-organic frameworks with specific functions. For example, the self-assembly of 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene on surfaces has been studied to understand the intermolecular interactions and the formation of ordered two-dimensional structures. researchgate.net

Furthermore, the basic nature of the pyridyl nitrogen allows for protonation, which can dramatically alter the fluorescence properties of the molecule, making such compounds potential candidates for chemical sensors. The strategic placement of four pyridyl groups at the 1,3,6,8-positions of the pyrene core in this compound results in a highly symmetrical, multifunctional molecule with significant potential in various fields of materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYWKMLWYLQWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3,6,8 Tetra Pyridin 4 Yl Pyrene

Precursor Synthesis and Regioselective Bromination of Pyrene (B120774)

The journey towards 1,3,6,8-tetra(pyridin-4-yl)pyrene begins with the synthesis of its crucial precursor, 1,3,6,8-tetrabromopyrene (B107014). The direct bromination of pyrene is the most common method to achieve this. guidechem.comnih.gov However, the high reactivity of the pyrene ring presents a significant challenge, as multiple bromination sites are available, potentially leading to a mixture of products and complicating purification. guidechem.comrsc.org

The 1, 3, 6, and 8 positions of pyrene are the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. rsc.orgworktribe.com To achieve the desired tetrasubstitution pattern, specific reaction conditions are necessary. A widely used method involves the reaction of pyrene with bromine in a solvent like nitrobenzene (B124822) at elevated temperatures. guidechem.comnih.govresearchgate.net For instance, heating a mixture of pyrene and bromine in nitrobenzene at 120°C can produce 1,3,6,8-tetrabromopyrene in high yields. nih.gov Shorter reaction times of 2-4 hours at this temperature have been reported to give yields between 94-99%. nih.gov

Another approach involves brominating pyrene in a highly concentrated aqueous suspension. This process utilizes a pyrene-to-water weight ratio of 1:1.2 to 2 and is conducted at temperatures between 40°C and 65°C. google.com An oxidizing agent is used to regenerate bromine from the hydrogen bromide byproduct, and the reaction is completed by heating to 70-130°C. google.com

It is important to note that controlling the regioselectivity to obtain solely the 1,3,6,8-isomer is a persistent challenge. The formation of other brominated isomers often necessitates tedious purification steps. guidechem.com

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Group Introduction

With 1,3,6,8-tetrabromopyrene in hand, the next critical step is the introduction of the pyridyl groups. Palladium-catalyzed cross-coupling reactions are the cornerstone of this transformation, offering efficient and versatile methods for forming carbon-carbon bonds. scispace.com

Suzuki-Miyaura Coupling Protocols for Pyridyl Attachment

The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for attaching the pyridyl moieties to the pyrene core. scispace.com This reaction typically involves the coupling of the 1,3,6,8-tetrabromopyrene with a pyridineboronic acid derivative, such as pyridine-4-boronic acid, in the presence of a palladium catalyst and a base.

The general conditions for the Suzuki-Miyaura coupling of aryl halides involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system. academie-sciences.frresearchgate.net The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst. The efficiency of the coupling can be influenced by various factors, including the choice of catalyst, base, solvent, and temperature.

Sonogashira Coupling Approaches and Ethynyl-Pyridine Derivative Synthesis

The Sonogashira coupling reaction provides an alternative and valuable route for the functionalization of the pyrene core, particularly for introducing ethynyl-pyridine derivatives. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

In the context of synthesizing precursors for this compound, the Sonogashira reaction can be used to couple 1,3,6,8-tetrabromopyrene with a terminal alkyne bearing a pyridine (B92270) group. researchgate.net This approach leads to the formation of 1,3,6,8-tetrakis(ethynylpyridinyl)pyrene derivatives. These ethynyl-linked structures can then be further modified or used as building blocks for more complex architectures.

The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine (e.g., triethylamine) which can also serve as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org

Asymmetric and Symmetric Derivatization Routes and Their Synthetic Challenges

The synthesis of both symmetrically and asymmetrically substituted pyrene derivatives presents distinct challenges. While the synthesis of the highly symmetric this compound is a primary goal, the development of methods to create less symmetrical derivatives is crucial for fine-tuning the molecule's properties for specific applications.

Achieving selective di- or tri-substitution at the 1,3,6,8-positions is notoriously difficult due to the similar reactivity of these sites. rsc.org This often results in a statistical distribution of regioisomers, making the isolation of a specific isomer a significant hurdle. rsc.org Indirect methods, such as those starting from [2.2]metacyclophane derivatives or involving the partial reduction of the pyrene core, have been developed to overcome these challenges and allow for more controlled functionalization. rsc.org

The synthesis of unsymmetrically substituted pyrenes, for instance, those with different functional groups at the 1, 3, 6, and 8 positions, requires a strategic, multi-step approach. nsf.govresearchgate.net This might involve the use of protecting groups or the sequential introduction of different substituents. For example, a recent study demonstrated the synthesis of a pyrene derivative with two trimethylsilyl (B98337) ethynyl (B1212043) groups and two 4-(2,2-dimethylpropyloxy)pyrid-2-yl substituents, showcasing a successful asymmetric derivatization. rsc.org

A significant challenge in working with highly substituted pyrenes is their often poor solubility, which can complicate purification and characterization. rsc.org

Modular Synthesis Approaches for Tailored Pyrene Architectures

Modular synthesis has emerged as a powerful strategy for constructing complex, tailor-made pyrene-based architectures. scispace.comnih.gov This approach relies on the use of well-defined building blocks, or modules, that can be assembled in a predictable manner to create a wide range of structures with desired properties.

The functionalized pyrene core, such as this compound, serves as an excellent platform for modular synthesis. The pyridyl groups can act as versatile connection points for further functionalization or for coordination with metal ions to form metal-organic frameworks (MOFs). scispace.comrsc.orgresearchgate.net By employing a mixed-ligand strategy, where different functional linkers are introduced, it is possible to create multivariate MOFs with enhanced sensing capabilities towards various analytes. nih.gov

This modular approach allows for the systematic variation of the components of the final architecture, enabling the fine-tuning of its electronic, optical, and structural properties. The ability to create a library of pyrene-based materials with diverse functionalities opens up exciting possibilities for applications in areas such as luminescence, photocatalysis, and sensing. scispace.comscispace.comrsc.org

Advanced Spectroscopic Characterization and Computational Insights into 1,3,6,8 Tetra Pyridin 4 Yl Pyrene

Theoretical Investigations of Electronic Structure and Energetics

Theoretical and computational chemistry offer powerful tools for understanding the structure-property relationships of molecules like 1,3,6,8-tetra(pyridin-4-yl)pyrene. researchgate.net By employing sophisticated computational methods, researchers can gain deep insights into the electronic and energetic properties that govern the behavior of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of pyrene (B120774) and its derivatives. researchgate.netsci-hub.se DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry of these compounds and understanding their fundamental electronic characteristics. researchgate.netsci-hub.se For instance, DFT calculations have been employed to study the impact of ionic and chlorination effects on the electronic and non-linear optical properties of the pyrene molecule. researchgate.net These theoretical studies are crucial for designing monomers and controlling the opto-electronic character of resulting polymers. researchgate.net

The choice of functional and basis set, such as B3LYP with 6-31+G*, is critical for accurately predicting the properties of pyrene derivatives. sci-hub.se DFT calculations provide a foundational understanding of the molecule's stable conformation and electronic distribution in its lowest energy state, which is essential for interpreting its photophysical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of large molecules due to its favorable balance of computational cost and accuracy. nih.govrsc.org This method allows for the analysis and visualization of excited states, providing both qualitative and quantitative information. rsc.org TD-DFT calculations are particularly valuable for understanding the nature of electronic transitions, such as those to the ¹Lₐ and ¹Lₑ excited states in pyrene and its derivatives. nih.gov

However, it's important to note that TD-DFT calculations can sometimes yield inconsistencies in the accuracy of excitation energies for different states, and in some cases, may even predict the incorrect energetic ordering. nih.gov Despite these limitations, TD-DFT remains an efficient approach for investigating the excited states of complex molecules like this compound. nih.gov The method can be used to calculate theoretical fluorescence spectra and analyze the contributions of different molecular orbitals to the excited states. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of molecular reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy occupied orbital, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest energy unoccupied orbital, relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net A smaller gap generally indicates that the molecule can be more easily excited. The distribution of electron density in these frontier orbitals determines the sites of electrophilic and nucleophilic attack. For substituted pyrenes, the positions of substituents can influence the electronic transitions. researchgate.net In some cases, analyzing orbitals beyond the HOMO and LUMO, such as HOMO-1 or LUMO+1, may be necessary to accurately correlate with observed reactivity trends in heterocyclic compounds. wuxibiology.com

| Orbital | Energy (eV) |

|---|---|

| LUMO | -3.08 |

| HOMO | -5.73 |

The table above shows the HOMO and LUMO energy levels for a synthesized luminophore containing pyrene and pyridine (B92270) moieties, as determined by electrochemical data. researchgate.net

Computational methods play a crucial role in determining the electronic band gaps and predicting the optical properties of materials. researchgate.netepa.gov The HOMO-LUMO energy gap, calculated using methods like DFT with the B3LYP functional, provides an estimate of the electronic band gap. researchgate.net This theoretical value is instrumental in classifying materials as semiconductors, which typically have a band gap of less than 3 eV, or insulators. researchgate.net

The ability to computationally screen materials allows for the large-scale study of properties like gap deformation potentials. researchgate.net Such studies have revealed that while most semiconductors exhibit a decrease in their band gap with increasing volume, some materials, including certain halide perovskites, show an unusual positive deformation potential. researchgate.net These computational predictions are vital for identifying promising candidates for various applications, such as in photovoltaics and other optoelectronic devices. epa.govresearchgate.net Theoretical calculations can also predict other important optical properties, including average polarizability and first molecular hyperpolarizabilities. epa.gov

Spectroscopic Probing of Photophysical Phenomena

Spectroscopic techniques are indispensable for investigating the photophysical processes that occur in molecules upon interaction with light. These methods provide detailed information about fluorescence emission, quantum yields, and excited-state lifetimes.

Pyrene and its derivatives are well-known for their characteristic fluorescence properties, including high fluorescence quantum yields and long emission lifetimes, making them valuable fluorescent probes. sci-hub.se The fluorescence emission spectrum of pyrene typically displays distinct vibronic bands. sci-hub.se

The substitution pattern on the pyrene core significantly influences its photophysical properties. For example, 1,3,6,8-tetraarylpyrenes have been synthesized and shown to exhibit bright fluorescence in solution, with quantum yields (Φf) ranging from 0.75 to 0.99. core.ac.uk The emission color can be tuned from deep-blue to pure-blue by altering the substituents. core.ac.uk In the solid state, bulky substituents like tetrapyrenyl and tetrafluorenyl groups can suppress π–π stacking, which often leads to quenching of fluorescence. core.ac.uk

The fluorescence lifetime (τ) is another critical parameter. For instance, 1,3,6,8-tetraphenyl pyrene (TPPy) exhibits a relatively short fluorescence lifetime of approximately 3 nanoseconds and a high fluorescence quantum yield of 0.9, in contrast to unsubstituted pyrene which has a much longer lifetime (> 300 ns) and a lower quantum yield (0.32). nih.gov The environment also plays a crucial role; the fluorescence lifetime of pyrene can vary significantly in different solvents. sci-hub.se In some cases, the formation of excimers (excited-state dimers) can lead to red-shifted emission. arxiv.org

| Compound | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| 1,3,6,8-Tetraarylpyrenes | 432-465 | 0.75–0.99 (in CH2Cl2) | - | core.ac.uk |

| 1,3,6,8-Tetraphenyl pyrene (TPPy) | - | 0.9 | ~3 ns | nih.gov |

| Pyrene | - | 0.32 | > 300 ns | nih.gov |

| DtBuCzB-Py | - | 0.772 (in toluene) | 8.6 ns (in THF) | nih.gov |

Supramolecular Architectures and Self Assembly Processes of 1,3,6,8 Tetra Pyridin 4 Yl Pyrene

Directed Self-Assembly on Solid Surfaces and Interfaces

The directed self-assembly of 1,3,6,8-tetra(pyridin-4-yl)pyrene (TPPy) on solid surfaces provides a pathway to fabricate ordered, two-dimensional (2D) molecular networks. These structures are of significant interest for their potential applications in optoelectronic devices and surface-confined molecular electronics. The ordering and final architecture of these assemblies are dictated by a delicate interplay between molecule-molecule and molecule-substrate interactions.

Investigation of Molecular Ordering, Lattice Parameters, and Unit Cell Formation

On hexagonal boron nitride (hBN) grown on a Cu(111) substrate, 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene, a derivative of TPPy, forms extended, densely packed islands with straight edges. nih.gov Scanning tunneling microscopy (STM) has been instrumental in elucidating the molecular arrangement within these self-assembled layers. The molecules organize into a nearly rectangular unit cell containing a single molecule. researchgate.net

The lattice parameters for this assembly have been determined with high precision. The unit cell is described by vectors a = 1.63 ± 0.05 nm and b = 1.50 ± 0.05 nm, with an angle of α = 92° ± 2° between them. researchgate.net This arrangement results in a surface molecular density of 0.41 molecules/nm². researchgate.net The molecules within the assembly exhibit interdigitation in both the a and b directions, leading to two distinct interdigitation patterns that induce organizational chirality from the achiral pyrene (B120774) units. researchgate.net

| Parameter | Value |

| Unit Cell Vector a | 1.63 ± 0.05 nm |

| Unit Cell Vector b | 1.50 ± 0.05 nm |

| Unit Cell Angle α | 92° ± 2° |

| Surface Molecular Density | 0.41 molecules/nm² |

Influence of Substrate Interactions on Self-Assembly Patterns (e.g., hBN/Cu(111))

The choice of substrate plays a critical role in directing the self-assembly of TPPy. The hBN/Cu(111) system provides a model platform for studying these interactions due to the electronically decoupled and atomically flat nature of the hBN monolayer. The underlying moiré pattern of the hBN/Cu(111) substrate can induce a site-selective gating effect, which is reflected in the formation of a hexagonal superlattice in overview STM images. nih.govresearchgate.net This periodic modulation of the electronic structure of the substrate influences the self-assembly, guiding the formation of regular and extended molecular islands. nih.govresearchgate.net

The interaction between the molecules and the hBN surface is primarily through van der Waals forces. However, the electronic landscape of the hBN/Cu(111) support can induce a periodic modulation of the pyrene electronic structure. researchgate.net This substrate-induced gating can affect the local work function and influence the energy level alignment of the molecular orbitals, which can be observed through scanning tunneling spectroscopy (STS). researchgate.net The growth of single-crystal hBN monolayers on Cu(111) is a crucial step in creating these well-defined interfaces for molecular self-assembly. nih.gov The ability to control the substrate allows for the design of functional materials with tailored electronic and photonic properties. beilstein-archives.org

Elucidation of Intermolecular Interactions and Non-Covalent Bonding Motifs

Role of Hydrogen Bonding Networks (e.g., N...H bonds) in Assembly Stabilization

Hydrogen bonding is a key factor in the stabilization of TPPy assemblies on surfaces. ossila.comrsc.org In the case of 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene on hBN/Cu(111), the assembly is stabilized by intermolecular N···H bonds. researchgate.net The terminal nitrogen atom of a pyridyl group on one molecule can form a hydrogen bond with a hydrogen atom of an adjacent pyridyl moiety on a neighboring molecule. researchgate.net The projected N···H bond length for this interaction has been measured to be 0.29 ± 0.05 nm. researchgate.net

Analysis of Pi-Pi Stacking Interactions and Their Impact on Supramolecular Organization

Pi-pi (π-π) stacking interactions between the aromatic pyrene cores are another significant driving force for the self-assembly of TPPy. Pyrene and its derivatives are well-known for their tendency to form excimers in solution and in the solid state, which is a direct consequence of strong π-π stacking. rsc.orgresearchgate.net The degree of π-π overlap is a more critical factor than the interplanar distance in determining the formation of excimers and, by extension, the stability of the stacked assembly. rsc.org

In the solid state, the photophysical properties of pyrene derivatives are highly dependent on the relative orientation of the pyrene chromophores, which is dictated by the crystal packing. researchgate.net The introduction of substituents on the pyrene core can modify the crystal packing and, consequently, the emission properties. researchgate.netresearchgate.net While direct evidence for π-π stacking in the 2D assemblies on hBN/Cu(111) is inferred from the close packing, detailed analysis of the stacking geometry is complex. Theoretical calculations and studies on related pyrene systems suggest that these interactions are fundamental to the formation of ordered supramolecular structures. chemrxiv.orgresearchgate.net

Formation and Characterization of Discrete Metallacycles and Organoplatinum(II) Complexes

The pyridyl groups of TPPy and its derivatives can act as ligands for metal ions, leading to the formation of discrete metallacycles through coordination-driven self-assembly. This approach allows for the construction of well-defined, soluble supramolecular architectures.

Organoplatinum(II) complexes are particularly common, with platinum typically adopting a square planar geometry. thieme-connect.de The formation of these complexes involves the coordination of the pyridyl nitrogen atoms to the platinum center. wikipedia.org For instance, 1,6-di(4-pyridylvinyl)pyrene, a related compound, has been used as a donor ligand in the self-assembly of pyrene-based metallacycles. nih.gov The reaction with a 90° Pt(II) acceptor and a dicarboxylate linker leads to the formation of discrete, rectangular metallacycles in high yield. nih.gov

Exploration of Supramolecular Host-Guest Chemistry and Recognition Phenomena of this compound

The unique structural and electronic properties of this compound (TPyP) make it a versatile building block, or tecton, for the construction of sophisticated supramolecular architectures. Its pyrene core offers a large, electron-rich surface suitable for π-π stacking interactions, while the four peripheral pyridyl groups provide well-defined vectors for coordination-driven self-assembly and hydrogen bonding. This combination allows TPyP to act as a host in a variety of host-guest systems, primarily through its incorporation into larger, porous structures like metal-organic frameworks (MOFs) and other coordination polymers. These materials exhibit remarkable recognition phenomena, with applications in areas such as selective adsorption and photocatalysis.

The pyridyl nitrogen atoms of TPyP are excellent coordination sites for metal ions, enabling the formation of robust and predictable supramolecular structures. By carefully selecting the metal centers and reaction conditions, it is possible to direct the self-assembly of TPyP into architectures with specific topologies and pore environments. These cavities can then act as hosts for a range of guest molecules.

One notable example is the synthesis of a three-dimensional zinc-organic framework using TPyP as the organic linker. This framework displays significant stability, even in strongly alkaline solutions (5 M NaOH), which is a critical attribute for practical applications. The material's porous nature and the electronic character of the TPyP linker contribute to its ability to host substrates for chemical reactions.

Furthermore, the principles of host-guest chemistry with tetra-substituted pyrene derivatives are well-demonstrated in related systems. For instance, MOFs constructed from the analogous 1,3,6,8-tetrakis(p-benzoic acid)pyrene have been shown to effectively capture sulfur hexafluoride (SF6), a potent greenhouse gas. This highlights the potential of pyrene-based frameworks for selective gas sequestration, a key area of host-guest chemistry.

The host-guest interactions are not limited to encapsulation within frameworks. The self-assembly of related molecules, such as 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene, on surfaces reveals the importance of intermolecular forces, including N···H bonds, in dictating the formation of ordered two-dimensional arrays. These arrays can be considered a form of surface-based host-guest system.

Detailed Research Findings in Host-Guest Systems

The application of TPyP and its derivatives in host-guest chemistry is an active area of research. The following tables summarize key findings from studies on supramolecular systems incorporating TPyP and related compounds, showcasing their performance in hosting various guest species for different applications.

| Host System | Guest(s) | Key Findings | Application |

|---|---|---|---|

| Zinc-Organic Framework with TPyP | Protons, Sacrificial Electron Donors | The framework exhibits high stability in alkaline conditions and possesses a suitable band gap for light absorption, facilitating the hosting of reactants for photocatalysis. | Photocatalytic Hydrogen Evolution |

| Cationic Polymer Network with TPyP | Perrhenate (ReO₄⁻) | The material demonstrates a high adsorption capacity (513.7 mg g⁻¹) and rapid kinetics for the removal of perrhenate, a surrogate for the radioactive pertechnetate (B1241340) anion. ambeed.com | Sequestration of Radionuclides |

| Ytterbium-based MOF with 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene | Sulfur Hexafluoride (SF₆), Nitrogen (N₂) | The MOF shows a significant uptake of SF₆ (2.33 mmol g⁻¹) and a high selectivity for SF₆ over N₂. | Greenhouse Gas Capture |

| Host Material | Application | Performance Metric | Value |

|---|---|---|---|

| Zinc-Organic Framework with TPyP | Photocatalytic H₂ Evolution | H₂ Evolution Rate | 315.06 mmol g⁻¹ h⁻¹ |

| Cationic Polymer Network with TPyP | Perrhenate Adsorption | Adsorption Capacity | 513.7 mg g⁻¹ ambeed.com |

| Yb-TBAPy MOF | SF₆ Capture | SF₆ Uptake | 2.33 mmol g⁻¹ |

| Yb-TBAPy MOF | SF₆/N₂ Separation | Henry's Law Selectivity | ~80 |

These findings underscore the significant potential of this compound as a molecular building block for creating advanced functional materials based on supramolecular host-guest chemistry. The ability to form robust, porous architectures capable of selective recognition and catalysis opens up avenues for applications in environmental remediation, energy production, and chemical sensing. Future research will likely focus on the design of even more sophisticated host systems with tailored recognition properties and enhanced performance.

Advanced Functional Materials Applications of 1,3,6,8 Tetra Pyridin 4 Yl Pyrene and Its Frameworks

Metal-Organic Frameworks (MOFs) Engineering for Targeted Applications

The unique photophysical and electronic properties of pyrene (B120774), a polycyclic aromatic hydrocarbon, have positioned it as a highly attractive building block for the construction of advanced functional materials. When incorporated into metal-organic frameworks (MOFs), the resulting structures exhibit a remarkable combination of properties, including high porosity, tunable luminescence, and excellent stability, making them suitable for a wide range of applications. This section delves into the engineering of MOFs using 1,3,6,8-tetra(pyridin-4-yl)pyrene and its derivatives as organic linkers, with a focus on their design, properties, and applications in photocatalysis and sensing.

This compound as a Versatile Organic Linker for MOF Construction

This compound (TTPy) and its carboxylate-functionalized analogue, 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), are highly versatile organic linkers for the construction of MOFs. rsc.org The pyrene core provides rigidity and desirable photophysical properties, while the pyridyl or benzoate (B1203000) groups at the 1, 3, 6, and 8 positions offer multiple coordination sites for binding to metal ions. rsc.org This tetra-topic nature allows for the formation of robust and porous three-dimensional frameworks. rsc.org The functionalization of the pyrene core with different groups, such as carboxylates, phosphonates, and sulfonates, further expands the diversity of MOF structures that can be generated. rsc.org Among the various substituted pyrenes, the 1,3,6,8-tetrasubstituted derivatives are the most extensively studied for MOF synthesis due to their ability to create highly connected and stable networks. rsc.org

The synthesis of these linkers often involves standard organic reactions like the Suzuki-Miyaura coupling, which allows for the attachment of various functional groups to the pyrene core. rsc.org For instance, the synthesis of TBAPy is achieved through a Suzuki-Miyaura reaction between 1,3,6,8-tetrabromopyrene (B107014) and (4-(ethoxycarbonyl)phenyl)boronic acid. rsc.org The resulting ligands can then be reacted with a variety of metal ions to form MOFs with diverse topologies and properties. rsc.org

Design and Synthesis of Pyrene-Based MOFs with Tailored Architectures (e.g., Zinc-Organic Frameworks)

The design and synthesis of pyrene-based MOFs with tailored architectures are often achieved through solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a suitable solvent. doi.org The choice of metal ion, solvent, and reaction conditions plays a crucial role in determining the final structure and properties of the MOF. Zinc, in particular, has been a popular choice for the construction of pyrene-based MOFs. rsc.org

For example, a three-dimensional zinc-organic framework was successfully synthesized using this compound (TTPy) as the linker. rsc.org Another example is JOU-34, a zinc(II)-based MOF, [Zn2(TBAPy)(H2O)(DMF)]·4DMF·2H2O, which was synthesized solvothermally from 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy). doi.org This MOF exhibits a three-dimensional microporous framework with a rare (4,4)-connected network topology. doi.org The synthesis of such frameworks can be non-trivial, as the rotational freedom of the benzoate groups in ligands like TBAPy can lead to structural distortions upon activation. acs.org

The choice of metal is not limited to zinc. Isostructural series of pyrene-based MOFs have been synthesized with various rare-earth ions, demonstrating the versatility of the TBAPy linker. concordia.ca The specific metal ion can influence the chemical bonding, electronic structure, and optical properties of the resulting MOF. rsc.org

Tunable Porosity, Surface Area, and Functional Pore Environment in Pyrene-MOFs

A key feature of pyrene-based MOFs is their tunable porosity and high surface area, which are critical for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The functionalization of the pyrene-based ligands allows for the creation of MOFs with suitable pore sizes and shapes. rsc.org For instance, a permanently microporous fluorescent MOF, [In2(OH)2(TBAPy)]·(guests), constructed from the TBAPy ligand, exhibits a total accessible volume of 54%. nih.govresearchgate.net

The pore environment of these MOFs can be tailored by introducing different functional groups on the organic linker. These functional groups can act as preferential binding sites for specific molecules, enhancing the selectivity of the MOF. nih.gov For example, the extensive π-aromatic system of the pyrene core itself can serve as a preferential binding site for polarizable molecules. nih.gov Computational studies have shown that the pore topology and chemistry, including pore size, the presence of open-metal sites, and framework charges, play a crucial role in the adsorption characteristics of these materials. nih.govnih.gov Frameworks with constricted pores can create a confinement effect, leading to stronger interactions with guest molecules. nih.govnih.gov

An example of a pyrene-based MOF with a high surface area is PyTA-BC-Ph-COF, a covalent organic framework constructed from a pyrene-based amine linker, which exhibits a BET surface area of 1445 m² g⁻¹. ossila.com

Chemical Stability and Robustness of Pyrene-MOFs in Diverse Media (Acidic, Alkaline, Solvent)

The chemical stability of MOFs is a critical factor for their practical applications. Pyrene-based MOFs have demonstrated notable stability in various chemical environments. For instance, a zinc-organic framework synthesized with this compound (TTPy) was found to maintain its crystalline state in a triethanolamine (B1662121) (TEOA) solution and even remained stable in a 5 M NaOH aqueous solution, indicating high alkali resistance. rsc.orgrsc.org

Similarly, a cadmium-based MOF, WYU-11, synthesized from the tetracarboxylic pyrene ligand H4PTTB, showed stability in acidic, basic, and various organic solvent environments according to powder X-ray diffraction analysis. acs.orgnih.gov The strong bonds between the metal ions and the carboxylate groups of the linkers, particularly with metals like aluminum, contribute to the enhanced thermal and hydrolytic stability of these MOFs. rsc.org

The thermal stability of these frameworks is also significant. For example, the framework of a zinc-organic framework constructed with TTPy was reported to collapse above 612 °C. rsc.org

Photocatalytic Hydrogen Evolution and Water Splitting Performance of Pyrene-MOFs

The unique electronic and optical properties of the pyrene core make pyrene-based MOFs promising candidates for photocatalysis, particularly for hydrogen evolution from water. rsc.org The extended π-conjugation in the pyrene ligand facilitates light absorption and can enhance electron transfer efficiency. rsc.org

A zinc-organic framework based on this compound (TTPy) exhibited high activity for photocatalytic hydrogen production with triethanolamine (TEOA) as a sacrificial agent. rsc.orgrsc.org This MOF showed a hydrogen evolution rate of 315.06 μmol g⁻¹ h⁻¹ over a 35-hour period without the need for a photosensitizer. rsc.orgrsc.org The photocatalytic activity was attributed to the π-π interactions between parallel ligands, high alkali-stability, good light-absorbing ability, and a suitable band gap. rsc.orgrsc.org This material demonstrated a good light absorption with an edge at approximately 600 nm. rsc.org

Another example is a 2D covalent organic framework derived from 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline, which achieved a hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹. ossila.com A covalent organic framework, PyTA-BC-Ph-COF, also demonstrated photocatalytic H₂ production of up to 1183 µmol g⁻¹ h⁻¹ in the presence of ascorbic acid. ossila.com

Table 1: Photocatalytic Hydrogen Evolution Performance of Pyrene-Based Frameworks

| Framework | Sacrificial Agent | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Reference |

|---|---|---|---|

| Zinc-TTPy MOF | TEOA | 315.06 | rsc.orgrsc.org |

| 2D Pyrene-based COF | Not Specified | 2072.4 | ossila.com |

| PyTA-BC-Ph-COF | Ascorbic Acid | 1183 | ossila.com |

Development of Guest-Responsive Fluorescent MOFs for Sensing Applications

The inherent fluorescence of the pyrene core makes pyrene-based MOFs excellent candidates for the development of fluorescent sensors. rsc.orgresearchgate.net The emission properties of these MOFs can be sensitive to the presence of guest molecules within their pores, leading to "turn-on" or "turn-off" fluorescence responses. doi.org

A microporous indium-based MOF, [In2(OH)2(TBAPy)]·(guests), demonstrates guest-responsive fluorescence. nih.govresearchgate.netacs.org The emission intensity of this MOF is dependent on the amount and chemical nature of the guest species in its pores. nih.govresearchgate.netacs.org Upon desolvation, the emission band of the framework shifts, and this behavior is reversible upon re-exposure to the solvent. acs.org This material has a fluorescence quantum yield of 6.7% and a long fluorescence lifetime on the millisecond timescale. nih.govacs.org

Another example is the zinc-based MOF, JOU-34, which exhibits strong fluorescence and can act as a sensor for nitroaromatic compounds, particularly nitrobenzene (B124822). doi.orgresearchgate.net The fluorescence of JOU-34 is quenched in the presence of these compounds, with a quenching efficiency of up to 89% for nitrobenzene. doi.orgresearchgate.net This quenching effect is attributed to fluorescence resonant energy transfer and electron transfer between the nitroaromatics and the MOF. doi.orgresearchgate.net

Furthermore, a pyrene-based MOF hydrogel has been developed as a pH-responsive fluorescent emitter. nih.gov The protonation of the pyrene units in the hydrogel at lower pH leads to a decrease in luminescence intensity, making it a highly sensitive pH sensor over a broad range (pH 4-10). nih.gov

Covalent Organic Frameworks (COFs) Integration for Advanced Functionalities

The integration of this compound and its derivatives into covalent organic frameworks (COFs) has paved the way for the development of materials with exceptional functionalities. These pyrene-based COFs (PyCOFs) have garnered significant interest due to the large planar structure of the pyrene unit, which enhances interlayer π–π interactions, thereby improving crystallinity and photoelectrical properties. rsc.orgrsc.org

This compound Derivatives as Primary Building Blocks for COF Synthesis

Derivatives of this compound are extensively utilized as primary building blocks in the synthesis of COFs. The pyrene core, with its rich π-electron system and high symmetry, serves as a versatile platform for constructing robust and porous framework materials. rsc.orgresearchgate.net The functionalization at the 1, 3, 6, and 8 positions allows for the creation of various linkages, leading to a wide array of COF structures with tailored properties. rsc.orguky.edu For instance, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFFPy) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) are common derivatives employed in the synthesis of PyCOFs. rsc.orgresearchgate.net The resulting COFs often exhibit high thermal and chemical stability, making them suitable for a range of applications. rsc.org

Synthesis and Structural Diversity of Imine-Linked and Azine-Linked Pyrene-COF Architectures

The synthesis of PyCOFs can be achieved through various linkage chemistries, with imine and azine linkages being particularly prominent.

Imine-Linked Pyrene-COFs: These are typically synthesized through the acid-catalyzed condensation reaction between an amine-functionalized pyrene derivative, such as PyTTA, and an aldehyde linker. rsc.orgresearchgate.net This Schiff base reaction is reversible, which allows for the formation of highly crystalline and ordered porous structures. rsc.orgacs.org The resulting imine-linked COFs benefit from the high electron cloud density of the pyrene units, which facilitates charge separation and transfer. rsc.org A notable example is the synthesis of TFPPy-PPD-COF through the condensation of 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy) and p-phenylenediamine. rsc.org The reaction conditions, such as the choice of solvent and catalyst, can be tuned to control the crystallinity and porosity of the final COF. While traditional methods often require harsh conditions, recent advancements have demonstrated the feasibility of synthesizing imine-linked COFs under milder, aqueous conditions at room temperature. acs.orgresearchgate.net

Azine-Linked Pyrene-COFs: Azine-linked COFs are formed through the condensation of a pyrene-based aldehyde, like TFFPy, with hydrazine. nih.govresearchgate.net This reaction results in the formation of diazabutadiene (-C=N-N=C-) linkers, creating a two-dimensional framework where pyrene units occupy the vertices. nih.govresearchgate.net These frameworks are characterized by their high crystallinity, permanent porosity, and outstanding chemical stability. nih.govresearchgate.net The pyrene units in azine-linked COFs often stack in a columnar fashion, leading to high luminescence. nih.govresearchgate.net The azine linkages themselves can act as open docking sites for interactions like hydrogen bonding. nih.govresearchgate.net

The structural diversity of these Pyrene-COF architectures is further expanded by employing different linkers and synthetic strategies, such as the [1+1] condensation of C4 and C2 symmetric building blocks to generate tetragonal apertures. rsc.org

Photocatalytic Capabilities of Pyrene-COFs (e.g., Visible-Light-Driven Hydrogen Generation, Uranyl Reduction)

The unique electronic and structural properties of Pyrene-COFs make them highly effective photocatalysts for various reactions under visible light.

Visible-Light-Driven Hydrogen Generation: Pyrene-COFs have demonstrated significant potential for photocatalytic hydrogen evolution from water. acs.orgnih.gov The large π-conjugated system of the pyrene unit enables broad absorption of visible light, while the ordered porous structure facilitates efficient charge separation and migration, reducing the recombination of photogenerated electron-hole pairs. rsc.orgacs.org The introduction of specific functional groups or co-catalysts can further enhance their performance. For example, the incorporation of pyridine (B92270) and hydroxyl groups can lower the exciton (B1674681) binding energy and band gap, promoting charge separation. rsc.org In some cases, noble-metal-free systems have been developed, such as a heterojunction of a pyrene-based COF with MoS2 nanoflowers, which showed a remarkable hydrogen evolution rate of 12,874 μmol g⁻¹ in 10 hours. acs.org Another study on a conjugated microporous polymer, PyDF, reported a hydrogen generation rate of 18.93 mmol h⁻¹ g⁻¹. ossila.com

Uranyl Reduction: Pyrene-COFs have also been successfully employed for the photocatalytic reduction of toxic and radioactive uranyl ions (U(VI)) from aqueous solutions. nih.govacs.orgresearchgate.net The photocatalytic activity is influenced by the nature of the linkages within the COF. For instance, a pyrene-based amide COF (TFPPy-DP), synthesized through post-synthetic modification of an imine COF, exhibited a much faster photocatalytic reduction rate of U(VI) compared to its imine counterpart. nih.govacs.orgresearchgate.net The amide COF achieved an 82% removal of uranyl ions in just 2 hours under visible light irradiation, while the imine COF required 10 hours to reach a 91% removal percentage. nih.govacs.orgresearchgate.net This enhanced performance is attributed to the improved hydrophilicity, lower electrochemical impedance, and enhanced charge separation in the amide-linked framework. nih.govacs.orgacs.org

Fabrication of Electrochemical Sensing Platforms Utilizing Pyrene-COFs

The inherent properties of Pyrene-COFs, including their high surface area, tunable porosity, and excellent stability, make them promising materials for the fabrication of electrochemical sensors. researchgate.netfrontiersin.orgnih.gov These COF-based sensors can offer high sensitivity and selectivity for the detection of various analytes. researchgate.netfrontiersin.org

For instance, a novel electrochemical sensing platform was developed by compounding a pyrene-based COF (DP-Py COF) with gold nanoparticles (AuNPs). rsc.org This composite material was utilized for the sensitive and selective simultaneous detection of theophylline (B1681296) and caffeine. rsc.org In another application, a COF synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPy) was combined with a three-dimensional nitrogen-doped carbon nanofiber material and AuNPs to create a sensor for acetaminophen (B1664979) and 4-aminophenol. researchgate.net The synergistic effects between the COF and the other components of the sensing platform can overcome challenges such as the relatively poor conductivity of the COF alone, leading to improved analytical sensitivity. researchgate.net The ordered and porous structure of the COF provides a large active surface area for loading electroactive molecules, enhancing the sensor's performance. frontiersin.orgnih.gov

Organic Electronics and Optoelectronic Device Implementations

Performance of this compound as Emitters in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives, including those related to this compound, have been investigated as emitters in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties. uky.edunih.govacs.org The strong electron delocalization and fused aromatic ring system of the pyrene core contribute to its function as a good light emitter. acs.org

In one study, a series of functional pyridine-appended pyrene derivatives were synthesized and evaluated as hole-transporting materials (HTMs) that also contribute to emission in OLEDs. nih.gov These materials exhibited suitable highest occupied molecular orbital (HOMO) levels (around 5.6 eV) for efficient hole injection and high triplet energies, which are desirable for OLED applications. nih.gov A device utilizing one of these pyrene-pyridine derivatives as the HTM demonstrated a maximum luminance of 17,300 cd/m², a maximum current efficiency of 22.4 cd/A, and an external quantum efficiency (EQE) of 9%. nih.govacs.org Notably, these devices showed stable performance with low efficiency roll-off at high brightness. nih.govacs.org

Other research has focused on developing pyrene-based blue emitters with aggregation-induced emission (AIE) characteristics for high-performance OLEDs. rsc.org The design of such molecules aims to overcome the common issue of aggregation-caused quenching in the solid state.

The performance of pyrene-based emitters can be summarized in the following table:

| Device with Pyrene-Pyridine HTM | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| Py-Br | 17,300 | 22.4 | 9 |

| Py-Meo | - | 25.7 | - |

| Py-03 | - | 26.6 | - |

| Py-Me | - | 25.2 | - |

| Data derived from studies on functional pyridine-appended pyrene derivatives as hole-transporting materials in OLEDs. nih.govacs.org |

The chemical modification of the pyrene core, particularly at the 1,3,6,8-positions, allows for the fine-tuning of the electronic and photophysical properties to achieve desired emission colors and device efficiencies. uky.edu

Investigation of Hole-Transporting Capabilities and Charge Carrier Mobility in Organic Devices

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in an organic electronic device. The pyrene moiety, with its extended π-system, is known to facilitate efficient intermolecular π-π stacking, which creates pathways for charge migration. beilstein-journals.org While data on the isolated this compound molecule is limited, extensive research into frameworks and related derivatives demonstrates the potential of this structural motif.

Charge transport in organized structures like MOFs and COFs can occur through two primary mechanisms: through-bond transport and through-space hopping (redox hopping). researchgate.net In materials constructed from linkers like this compound, charge carriers can hop between adjacent redox-active pyrene units. researchgate.net The efficiency of this process is highly dependent on the architecture and porosity of the framework, which influences the diffusion of counter-ions required to maintain charge neutrality. researchgate.net

Studies on related pyrene-based materials provide insight into their charge-transporting capabilities. For instance, a pyrene-based columnar liquid crystal has been shown to act as an ambipolar transporting material, capable of conducting both holes and electrons. beilstein-journals.org In device testing, this material exhibited notable electron mobility, suggesting its potential for use in electron-transporting layers. beilstein-journals.org

In the context of frameworks, the electrochemical behavior of a hydrogen-bonded organic framework (HOF) built from pyrene-based linkers, HOF-102, has been investigated. polyu.edu.hk Using potential-step chronoamperometry, researchers determined in-plane charge-diffusion coefficients to be in the range of 10⁻¹⁰ to 10⁻¹¹ cm²/s. polyu.edu.hk This hopping-based conductivity highlights how the arrangement of pyrene units within a framework directly facilitates charge transport. polyu.edu.hk Similarly, research on the MOF NU-1000, which contains tetrakis(4-carboxyphenyl)pyrene linkers, shows that the pyrene units are redox-active, enabling site-to-site hole hopping. frontiersin.org

The hole mobility of various pyrene derivatives has been quantified in different device structures. The table below summarizes key findings for related compounds, illustrating the potential of the pyrene core as a hole-transporting component.

| Compound Type | Device Structure | Hole Mobility (μh) | Electron Mobility (μe) | Reference |

|---|---|---|---|---|

| Pyrene-based columnar liquid crystal | Hole-only / Electron-only device | ~10-5 cm²/Vs | ~10-5 cm²/Vs | beilstein-journals.org |

| Perylene-based columnar liquid crystal (for comparison) | Hole-only / Electron-only device | ~10-5 cm²/Vs | ~10-7 cm²/Vs | beilstein-journals.org |

| Triphenylene-based columnar liquid crystal | Columnar mesophase | 0.1 cm²/Vs | Not Reported | beilstein-journals.org |

Integration into Organic Photovoltaics (OPVs) for Energy Conversion

Organic photovoltaics (OPVs), including perovskite solar cells (PSCs), rely on materials that can efficiently absorb light and transport charge to the electrodes. Hole-transporting materials (HTMs) are a critical component in many OPV device architectures. The pyrene core, with its strong electron-donating nature and ability to form stable, ordered thin films, is an excellent candidate for designing novel HTMs. nih.govacs.org

While this compound itself has not been prominently featured as an HTM in OPVs, numerous other 1,3,6,8-tetrasubstituted pyrene derivatives have been successfully employed, demonstrating the viability of this molecular design. These materials often take on a star-shaped geometry, which can enhance their film-forming properties and charge-transporting characteristics. nih.gov

For example, a series of pyrene-based HTMs have been developed for use in PSCs, achieving impressive power conversion efficiencies (PCEs). nih.gov One such derivative, featuring four triphenylamine (B166846) side arms connected to a pyrene core via thiophene (B33073) linkers, was used to create an HTM film through electropolymerization, resulting in a PSC with a PCE of 16.5%. nih.gov Another compound, which incorporates fluorene (B118485) groups, achieved a PCE of 19.7%, demonstrating that modifying the peripheral groups can fine-tune the material's energy levels for better hole extraction. nih.gov The highest efficiency reported for this class of materials was 19.34%, achieved with a compound that uses N,N-bis(4-methoxyphenyl)naphthalen-2-amine as the side arms, a result attributed to increased planarity and conjugation. nih.gov

The performance of several 1,3,6,8-tetrasubstituted pyrene derivatives as HTMs in perovskite solar cells is summarized below.

| Compound Name/Identifier | Peripheral Functional Group | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Poly-17 | Triphenylamine (via thiophene linker) | 16.5% | nih.gov |

| TFAP | N-(p-methoxyphenyl)-N'-(9,9'-dimethyl-9H-fluoren-2-yl)-amino | 19.7% | nih.gov |

| HY6 | N,N-bis(4-methoxyphenyl)naphthalen-2-amine | 19.34% | nih.gov |

Furthermore, pyrene-based covalent organic frameworks (COFs) have shown promise in related energy conversion applications, such as photocatalytic hydrogen evolution. A 2D COF constructed from 1,3,6,8-tetrakis(4-formylphenyl)pyrene demonstrated high efficiency in solar-to-hydrogen conversion. ossila.com Another COF, built from 4,4′,4″,4′′′-(pyrene-1,3,6,8-tetrayl)tetraaniline, exhibited a high hydrogen evolution rate, underscoring the potential of pyrene-based frameworks in renewable energy systems. ossila.com

Development of Organic Field-Effect Transistors (OFETs) based on Pyrene Derivatives

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, with applications in flexible displays, sensors, and integrated circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor material used in its active layer. The planar structure and tendency for strong π-π interactions make pyrene and its derivatives promising candidates for high-performance OFETs. beilstein-journals.org

The application of pyrene derivatives in OFETs is an active area of research, with studies exploring how different functionalizations of the pyrene core affect device performance. beilstein-journals.org For instance, pyrene has been successfully used as the semiconducting material in p-type OFETs. uky.edu The high charge carrier mobility of pyrene makes it an attractive building block for constructing semiconductors with superior transport properties for OFETs. frontiersin.org

While there are no specific reports on OFETs based on this compound in the provided search results, research on other pyrene derivatives highlights the potential of this class of compounds. For example, a study on asymmetric pyrene derivatives functionalized at the 4, 5, 9, and 10 positions investigated their crystal structures, electronic properties, and FET characteristics. researchgate.net Another work on 2-positional pyrene end-capped oligothiophenes reported a high hole mobility of 3.3 cm²/Vs in a single-crystal OFET. beilstein-journals.org

The table below presents data on the performance of various pyrene derivatives in OFETs.

| Compound Type | Device Type | Hole Mobility (μh) | Reference |

|---|---|---|---|

| BPy2T (2-positional pyrene end-capped oligothiophene) | Single Crystal OFET | 3.3 cm²/Vs | beilstein-journals.org |

| Thiadiazolo[3,4-c]pyridine based copolymer | Bottom Gate OFET | 1.92 x 10⁻² cm²/Vs | researchgate.net |

The development of new pyrene derivatives continues to be a promising strategy for advancing OFET technology. The ease of chemical modification at the 1,3,6,8-positions allows for the rational design of materials with optimized packing and electronic properties for high-performance transistors. uky.edufrontiersin.org

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| - | This compound |

| - | 1,3,6,8-tetrakis(4-formylphenyl)pyrene |

| - | 4,4′,4″,4′′′-(pyrene-1,3,6,8-tetrayl)tetraaniline |

| Poly-17 | Polymer of 1,3,6,8-tetra(5-bromothiophen-2-yl)pyrene and 4-(diphenylamino)phenylboronic acid |

| TFAP | 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N'-(9,9'-dimethyl-9H-fluoren-2-yl)-amino]pyrene |

| HY6 | 6,6′,6′′,6′′′-(pyrene-1,3,6,8-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)naphthalen-2-amine) |

| BPy2T | A 2-positional pyrene end-capped oligothiophene |

| PTBDTPT | poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)- beilstein-journals.orgpolyu.edu.hkresearchgate.netthiadiazolo[3,4-c]pyridine] |

Conclusions and Future Research Trajectories

Emerging Synthetic Strategies for Novel 1,3,6,8-Tetra(pyridin-4-yl)pyrene Derivatives

The foundation for creating novel derivatives of this compound lies in the strategic modification of the pyrene (B120774) core and its pyridyl substituents. A common and effective starting point is the use of 1,3,6,8-tetrabromopyrene (B107014), which can undergo various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce a wide array of functional groups. rsc.orgcore.ac.uk These reactions have been successfully employed to synthesize a variety of 1,3,6,8-tetrasubstituted pyrenes, which are the most extensively studied class of pyrene derivatives for creating new molecular architectures. rsc.org

Future synthetic strategies are likely to focus on several key areas:

Post-Synthetic Modification: This approach involves modifying the parent this compound molecule after its initial synthesis. rsc.org Techniques such as quaternization of the pyridyl nitrogen atoms can introduce positive charges, altering the molecule's solubility and electronic properties, and enhancing its ability to participate in electrostatic interactions.

Functionalization of the Pyridyl Rings: The pyridyl rings themselves offer opportunities for further functionalization. Introducing substituents onto the pyridyl groups can fine-tune the electronic and steric properties of the molecule, influencing its self-assembly behavior and its interactions with other molecules or surfaces.

Introduction of Diverse Functional Groups: Beyond simple modifications, future synthetic efforts will likely explore the incorporation of a broader range of functional groups onto the pyrene core. This could include redox-active moieties for electronic applications, chiral units for enantioselective recognition, and photo-responsive groups for creating smart materials. For instance, the synthesis of pyrene-based tetratopic ligands like 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) has opened doors to the design of fluorescent metal-organic frameworks (MOFs). rsc.org

Advanced Characterization Methodologies for Deeper Structure-Property Correlations

A thorough understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for designing materials with specific functions. Advanced characterization techniques are indispensable for probing these correlations at various length scales.

Key techniques include:

Scanning Tunneling Microscopy (STM): STM provides real-space images of molecules adsorbed on surfaces with sub-molecular resolution. researchgate.net It allows for the direct visualization of how these molecules arrange themselves and interact with each other and the underlying substrate. Studies have shown that 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene forms well-ordered islands on surfaces, with the pyrene core lying flat. researchgate.net

Spectroscopic Techniques: A combination of spectroscopic methods is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms. core.ac.uk

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the electronic absorption and emission properties of the molecules, which are critical for applications in optoelectronics and sensing. core.ac.ukias.ac.in The fluorescence of pyrene derivatives can be highly sensitive to their environment and aggregation state. ias.ac.in

Raman Spectroscopy: Offers insights into the vibrational modes of the molecule, which can be used to probe intermolecular interactions and conformational changes. mjcce.org.mk

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular packing. nih.gov

Future research will likely see the increased application of in-situ and time-resolved techniques to study the dynamic processes of self-assembly and the response of these materials to external stimuli.

Future Directions in Supramolecular Self-Assembly and Hierarchical Structure Formation

The ability of this compound and its derivatives to self-assemble into well-defined hierarchical structures is a key driver of research in this area. This self-assembly is governed by a delicate interplay of non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the pyridyl groups can act as hydrogen bond acceptors, while appropriate functionalization can introduce hydrogen bond donors. researchgate.netnih.gov This directional interaction plays a crucial role in guiding the formation of specific architectures.

π-π Stacking: The large, aromatic surface of the pyrene core promotes π-π stacking interactions, leading to the formation of columnar or layered structures. mdpi.com

Halogen Bonding: In derivatives like 1,3,6,8-tetrabromopyrene, halogen bonding can act as a significant driving force for self-assembly. beilstein-archives.org

Future research will focus on gaining a deeper understanding and control over these self-assembly processes to create complex and functional superstructures. This includes exploring the influence of solvent, temperature, and substrate on the resulting morphology. The goal is to move beyond simple, one-dimensional chains or two-dimensional layers towards the fabrication of intricate three-dimensional networks with tailored porosity and functionality. The formation of vesicular structures and aggregation-induced emission in pyrene-based systems highlights the potential for creating dynamic and responsive materials. ias.ac.in

Broadening the Scope of Applications in Catalysis, Sensing, and Energy Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a wide range of applications.

Catalysis: The pyridyl groups can coordinate to metal centers, making these molecules suitable as ligands for homogeneous or heterogeneous catalysis. By incorporating these molecules into porous frameworks like MOFs, it is possible to create catalysts with high activity and selectivity. Pyrene-based covalent organic frameworks (COFs) have already shown promise in photocatalytic hydrogen evolution. ossila.com

Sensing: The fluorescence of pyrene derivatives is often sensitive to the presence of specific analytes. This property can be harnessed to develop highly sensitive and selective chemical sensors. For instance, the fluorescence of pyrene-based materials can be quenched or enhanced upon binding to metal ions, anions, or small organic molecules.

Energy Technologies: The strong light-harvesting capabilities and tunable electronic properties of pyrene derivatives make them attractive for applications in energy conversion and storage.

Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives with high fluorescence quantum yields are being investigated as blue emitters in OLEDs. core.ac.uk

Solar Cells: The ability to form ordered assemblies makes these molecules suitable for use as electron or hole transport materials in organic photovoltaic devices.

Energy Storage: Porous materials constructed from pyrene-based building blocks can be used for gas storage or as electrode materials in batteries and supercapacitors. ossila.com

Future research will aim to optimize the performance of these materials in their respective applications by fine-tuning their molecular structure and controlling their supramolecular organization. The development of new derivatives with enhanced stability, efficiency, and selectivity will be a key focus.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1,3,6,8-Tetra(pyridin-4-yl)pyrene?

Synthesis typically involves coupling reactions using pyrene derivatives and pyridinyl precursors. For example, solvothermal conditions with 1,2-dimethoxyethane or DMF are effective for introducing pyridinyl groups at the 1,3,6,8-positions of pyrene . Key characterization steps include:

- 1H/13C NMR : To confirm substitution patterns and purity. Coupling constants and chemical shifts (e.g., δ 8.5–9.0 ppm for pyridinyl protons) are critical .

- XRD : To verify crystallinity and molecular packing, especially for MOF/COF applications .

- Mass Spectrometry : For molecular weight validation (expected m/z ~682.67 for the ligand) .

Q. How does solvent choice impact the crystallinity and stability of MOFs/COFs derived from this ligand?

Polar aprotic solvents like DMF or DMSO enhance ligand solubility and facilitate coordination with metal nodes (e.g., Zn²⁺ in MOFs). For covalent frameworks, mixed solvents (e.g., o-dichlorobenzene/mesitylene) under solvothermal conditions (120°C, 3 days) yield highly ordered structures . Stability in alkaline conditions (e.g., pH 12) has been demonstrated for Zn-based MOFs, attributed to strong pyridinyl–metal coordination .

Q. What safety precautions are critical when handling this compound?

- Use NIOSH/CEN-approved respirators and gloves to avoid inhalation or dermal contact.

- Avoid water contamination, as the compound may persist in aquatic systems.

- Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the photophysical properties of pyrene derivatives for photocatalysis?

Multi-reference perturbation theory (MRPT) and generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT) are effective for modeling excited states. For this compound:

- The 1La and 1Lb excited states dictate absorption/emission. Pyridinyl substitution inverts their energy ordering, shifting the lowest singlet state to 1La (λem ~450 nm) .

- Density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP) improves accuracy for redox potentials, critical for photocatalytic H₂ evolution .

Q. What structural modifications enhance photocatalytic H₂ production rates in pyrene-based frameworks?

- Extended π-Stacking : Derivatives like 1,3,6,8-Tetra(4'-carboxyphenyl)pyrene (TBAP) form columnar stacks, achieving H₂ evolution rates up to 3108 µmol g⁻¹ h⁻¹ .

- Coordination Geometry : Zn-based MOFs with tetrahedral nodes improve charge separation, while Zr-based frameworks increase surface area (BET ~2100 m²/g) for reactant adsorption .

- Donor-Acceptor Design : Covalent frameworks combining pyrene (donor) and strong acceptors (e.g., phenanthrolines) enhance charge transfer .

Q. How do substituent positions (e.g., pyridinyl vs. carboxyphenyl) affect electronic structure and application performance?

Q. What strategies resolve contradictions in reported photocatalytic efficiencies across studies?

- Standardized Testing : Use identical light sources (e.g., AM 1.5G solar simulator) and sacrificial agents (e.g., triethanolamine).

- Surface Area Normalization : Report rates per BET surface area to account for material porosity differences .

- In Situ Characterization : Employ transient absorption spectroscopy to track charge carrier lifetimes and recombination pathways .

Methodological Recommendations

- Synthesis : Prioritize solvothermal methods for crystalline products; optimize reaction time/temperature to avoid byproducts .

- Characterization : Combine XRD, NMR, and DFT calculations to validate structure-property relationships .

- Application Design : Use energy-structure-function (ESF) maps to predict solid-state packing and photocatalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.